5-(4-Bromophenyl)-5-oxovaleronitrile
Overview
Description
5-(4-Bromophenyl)-5-oxovaleronitrile is an organic compound that features a bromophenyl group attached to a valeric acid derivative
Scientific Research Applications
5-(4-Bromophenyl)-5-oxovaleronitrile has several scientific research applications:
Mechanism of Action
Researchers should explore its interactions with specific targets and evaluate its effects in relevant biological systems . Keep in mind that this information is based on available literature up to a certain point, and additional studies may yield more comprehensive insights. If you have any further questions or need clarification, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
5-(4-Bromophenyl)-5-oxovaleronitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to reduced enzyme activity, affecting normal nerve pulse transmission and potentially causing behavioral changes and body movement impairments . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress, leading to the overproduction of reactive oxygen species (ROS) such as nitric oxide, superoxide, and hydrogen peroxide . This oxidative stress can negatively impact different cellular components, including lipids, proteins, and DNA, resulting in cellular damage and altered cellular functions. Furthermore, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell health.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase (AchE) results in enzyme inhibition, reducing the hydrolysis of acetylcholine and affecting nerve pulse transmission . Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes. These molecular interactions contribute to the compound’s overall effects on cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability in various experimental conditions is crucial for its effectiveness in biochemical assays and studies. Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its activity and interactions with biomolecules . Long-term studies have shown that prolonged exposure to the compound can result in sustained oxidative stress and cellular damage, highlighting the importance of monitoring its effects over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways. At higher doses, it can induce toxic or adverse effects, including severe oxidative stress, cellular damage, and impaired physiological functions . Threshold effects have been observed, where a specific dosage range results in optimal activity without causing significant toxicity. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in biochemical and pharmacological studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence oxidative stress pathways by modulating the activity of enzymes involved in ROS production and detoxification . Additionally, it may affect other metabolic pathways by interacting with key regulatory proteins and enzymes, thereby altering the levels of specific metabolites and influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Once inside the cells, this compound can localize to specific cellular compartments, where it exerts its effects on cellular processes. The distribution of the compound within tissues can also influence its overall activity and effectiveness in biochemical assays and studies.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-5-oxovaleronitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-5-oxovaleronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like sodium methoxide or sodium hydride can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but with different functional groups and properties.
5-(4-Bromophenyl)isoxazole: Another bromophenyl derivative with distinct chemical behavior.
N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring, showing different biological activities.
Properties
IUPAC Name |
5-(4-bromophenyl)-5-oxopentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGHWUIHGFVXGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642201 | |
Record name | 5-(4-Bromophenyl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-86-4 | |
Record name | 5-(4-Bromophenyl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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